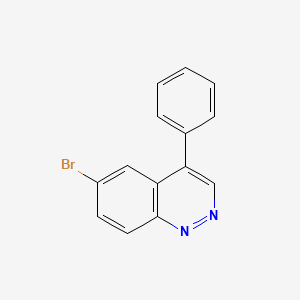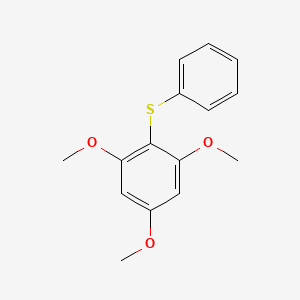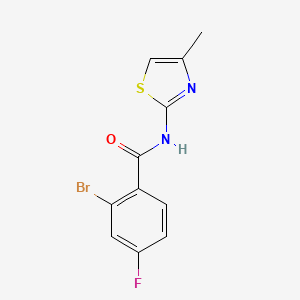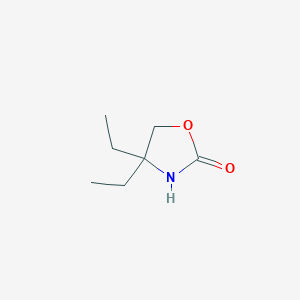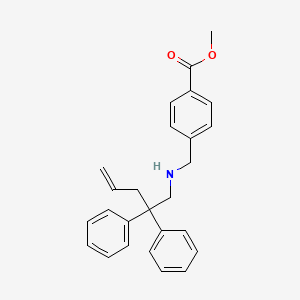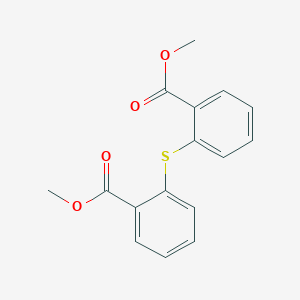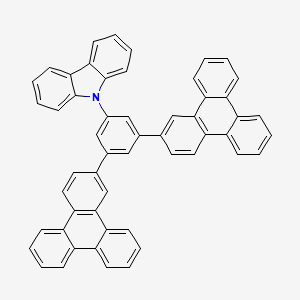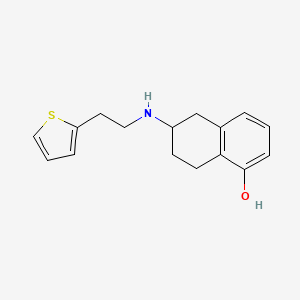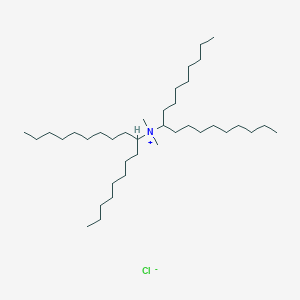
N,N-Dimethyl-N-(octadecan-9-yl)octadecan-9-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a disinfectant and antiseptic in various settings, including healthcare, industrial, and domestic environments. This compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
準備方法
Synthetic Routes and Reaction Conditions
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is synthesized through a quaternization reaction. The process involves the reaction of dimethylamine with a mixture of octyl and decyl halides in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through filtration and distillation to remove any impurities .
化学反応の分析
Types of Reactions
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions include moderate temperatures and the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
科学的研究の応用
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties, helping to maintain sterile conditions.
Medicine: It is used in disinfectants and antiseptics for surgical instruments, surfaces, and skin disinfection.
作用機序
The antimicrobial action of BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged phospholipid bilayers of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the leakage of cellular contents and ultimately the death of the microorganism .
類似化合物との比較
Similar Compounds
Didecyldimethylammonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used in disinfectants and antiseptics, known for its effectiveness against a broad spectrum of microorganisms.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges for its antimicrobial activity.
Uniqueness
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is unique due to its specific alkyl chain length combination (octyl and decyl), which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to interact with microbial cell membranes, making it highly effective as a disinfectant and antiseptic .
特性
CAS番号 |
30996-55-5 |
|---|---|
分子式 |
C38H80ClN |
分子量 |
586.5 g/mol |
IUPAC名 |
dimethyl-di(octadecan-9-yl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-7-11-15-19-23-27-31-35-37(33-29-25-21-17-13-9-3)39(5,6)38(34-30-26-22-18-14-10-4)36-32-28-24-20-16-12-8-2;/h37-38H,7-36H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
WYTNGCTYHGKHGJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(CCCCCCCC)[N+](C)(C)C(CCCCCCCC)CCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


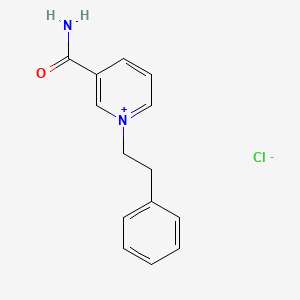
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
